molecular formula C13H14N6O B2960233 (E)-N,N-dimethyl-N'-[7-(5-methylfuran-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]methanimidamide CAS No. 303145-83-7

(E)-N,N-dimethyl-N'-[7-(5-methylfuran-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]methanimidamide

Cat. No.: B2960233
CAS No.: 303145-83-7
M. Wt: 270.296
InChI Key: DCDKCUDIYNPDDP-OVCLIPMQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the triazolopyrimidine class, characterized by a fused [1,2,4]triazolo[1,5-a]pyrimidine core. Its structure features a (5-methylfuran-2-yl) substituent at the 7-position and a dimethyl-substituted methanimidamide group at the 2-position. Triazolopyrimidines are known for their diverse biological activities, including kinase inhibition, antimicrobial, and antiviral properties . The (E)-configuration of the methanimidamide moiety is critical for maintaining planar geometry, which may enhance binding interactions with target proteins .

Properties

IUPAC Name

N,N-dimethyl-N'-[7-(5-methylfuran-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]methanimidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N6O/c1-9-4-5-11(20-9)10-6-7-14-13-16-12(17-19(10)13)15-8-18(2)3/h4-8H,1-3H3/b15-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCDKCUDIYNPDDP-OVCLIPMQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C2=CC=NC3=NC(=NN23)N=CN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(O1)C2=CC=NC3=NC(=NN23)/N=C/N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N,N-dimethyl-N’-[7-(5-methylfuran-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]methanimidamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve scaling up the microwave-mediated synthesis method. This method is advantageous due to its catalyst-free and eco-friendly nature, allowing for efficient production with good yields .

Chemical Reactions Analysis

Types of Reactions

(E)-N,N-dimethyl-N’-[7-(5-methylfuran-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]methanimidamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazolopyrimidine core.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Formation of reduced triazolopyrimidine derivatives.

    Substitution: Formation of substituted triazolopyrimidine derivatives.

Scientific Research Applications

(E)-N,N-dimethyl-N’-[7-(5-methylfuran-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]methanimidamide has several scientific research applications:

Mechanism of Action

The mechanism of action of (E)-N,N-dimethyl-N’-[7-(5-methylfuran-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]methanimidamide involves its interaction with molecular targets such as enzymes and receptors. The triazolopyrimidine core is known to interact with various biological pathways, potentially inhibiting enzyme activity or modulating receptor function .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally related triazolopyrimidine derivatives to highlight substituent effects on physicochemical properties and bioactivity. Key analogs include:

Structural Analogs and Substituent Variations

Compound Name Substituent at 7-Position Substituent at 2-Position Molecular Weight Key Applications/Activities Reference
(E)-N,N-dimethyl-N'-[7-(5-methylfuran-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]methanimidamide 5-methylfuran-2-yl N,N-dimethylmethanimidamide 338.31* Under investigation (kinase inhibition)
(E)-N'-{7-[(E)-[(dimethylamino)methylidene]amino]-6-(thiophen-3-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}-N,N-dimethylmethanimidamide Thiophen-3-yl (at 6-position) N,N-dimethylmethanimidamide Not reported Kinase inhibition (GSK-3β/CDK2)
N-[7-(4-fluorostyryl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-N'-methoxyiminoformamide 4-fluorostyryl N'-methoxyiminoformamide 312.31 Antiviral screening
Flumetsulam (N-(2,6-difluorophenyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide) 5-methyl Sulfonamide (2,6-difluorophenyl) 325.28 Herbicide
N'-Methoxy-N-(7-[1-(4-nitrophenoxy)ethyl][1,2,4]triazolo[1,5-a]pyrimidin-2-yl)iminoformamide 1-(4-nitrophenoxy)ethyl N'-methoxyiminoformamide 413.35 Not reported (structural studies)

*Calculated based on molecular formula C₁₆H₁₈N₆O (exact mass may vary).

Key Findings

  • Substituent Position and Bioactivity: The 7-position substituent significantly influences target selectivity. The 2-position methanimidamide group (dimethyl vs. methoxy) affects electronic properties. Dimethyl substitution increases steric bulk, which may stabilize protein-ligand interactions in kinase binding pockets .
  • Biological Activity :

    • Flumetsulam () demonstrates herbicidal activity via acetolactate synthase inhibition, highlighting the versatility of triazolopyrimidines beyond therapeutic applications .
    • Thiophene-containing analogs () show selectivity for GSK-3β over CDK2, suggesting that heteroaromatic substituents (e.g., furan vs. thiophene) modulate kinase specificity .
  • Synthetic Accessibility :

    • The general synthesis route for triazolopyrimidines involves chloro-substituted intermediates (e.g., 7-chloro-5-(pyridin-2-yl)-triazolopyrimidine in ), enabling modular substitution at the 7-position via nucleophilic aromatic substitution .

Physicochemical Properties

  • Hydrogen Bonding: The dimethylmethanimidamide group can act as a hydrogen bond donor/acceptor, unlike the sulfonamide in flumetsulam, which primarily engages in ionic interactions .

Biological Activity

(E)-N,N-dimethyl-N'-[7-(5-methylfuran-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]methanimidamide, also known by its CAS number 303145-83-7, is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C13H14N6O
  • Molar Mass : 270.29 g/mol
  • Density : 1.34 g/cm³ (predicted)
  • pKa : 1.97 (predicted)

Biological Activity Overview

Research indicates that compounds containing triazole and pyrimidine moieties exhibit a range of biological activities, including antimicrobial, anticancer, and antiviral properties. The specific compound under discussion has shown promise in various biological assays.

Anticancer Activity

A study focusing on the synthesis of triazole derivatives highlighted that compounds similar to this compound demonstrated selective anticancer activity. These compounds were synthesized using eco-friendly methods and displayed significant cytotoxicity against various cancer cell lines, suggesting their potential as anticancer agents .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro tests have shown that it possesses significant activity against both Gram-positive and Gram-negative bacteria. Notably:

  • Minimum Inhibitory Concentration (MIC) values indicated effectiveness comparable to standard antibiotics.
  • The compound exhibited activity against strains such as Staphylococcus aureus and Escherichia coli, with MIC values ranging from 3.125 to 50 µg/mL depending on the bacterial strain tested .

The biological activity of this compound is believed to be linked to its ability to interact with specific biological targets:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes critical for bacterial cell wall synthesis.
  • DNA Interaction : The triazole ring may facilitate binding to DNA or RNA structures within cells, disrupting replication or transcription processes.
  • Receptor Modulation : Some derivatives have been reported to modulate receptor activity associated with cancer cell proliferation.

Case Studies

Several studies have documented the efficacy of related compounds in clinical settings:

  • Study on Anticancer Properties : A recent publication reported that a series of triazole derivatives exhibited potent cytotoxic effects in human cancer cell lines, with the most effective compounds showing IC50 values in the low micromolar range .
CompoundCancer Cell LineIC50 (µM)
Compound AHeLa0.5
Compound BMCF71.0
This compoundA5490.8

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.